In-Depth Technical Guide: Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate (CAS 170123-25-8)
In-Depth Technical Guide: Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate (CAS 170123-25-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate, a key building block in medicinal chemistry and drug discovery.
Introduction
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a heterocyclic compound featuring a pyrrolidinone core. The presence of the N-Boc protecting group and the ethyl ester functionality at the 2-position, combined with a ketone at the 3-position, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly substituted proline analogues and other novel scaffolds for drug development. The pyrrolidine ring is a common motif in many biologically active compounds and approved drugs, contributing to favorable pharmacokinetic properties and target binding.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is presented in the table below. Data has been compiled from various commercial suppliers.
| Property | Value | Reference |
| CAS Number | 170123-25-8 | [2][3] |
| Molecular Formula | C₁₂H₁₉NO₅ | [4] |
| Molecular Weight | 257.28 g/mol | [5] |
| Appearance | White to off-white solid or colorless to light yellow oil | [2] |
| Purity | ≥95% - >99% (depending on supplier) | [2][4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |
| Storage Temperature | 2-8°C | [2] |
| InChI Key | XSFVPTGDKAJZDH-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)C1C(=O)CCN1C(=O)OC(C)(C)C |
Synthesis and Experimental Protocols
While Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is commercially available, understanding its synthesis is crucial for process development and optimization. A representative synthetic approach is outlined below, based on established methodologies for related compounds.
Representative Synthesis of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate
A common strategy for the synthesis of 3-oxopyrrolidine derivatives involves the Dieckmann condensation of an appropriate diester precursor.
Experimental Protocol:
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Preparation of the Diester Precursor: To a solution of N-Boc-glycine ethyl ester and ethyl acrylate in an anhydrous solvent such as THF or toluene, a strong base like sodium ethoxide or potassium tert-butoxide is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).
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Dieckmann Condensation: The reaction mixture is stirred for several hours to facilitate the intramolecular cyclization. The progress of the reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate.
Diagram of Synthetic Pathway:
Caption: Representative synthesis of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate.
Application in the Synthesis of Enantiopure 3,3-Difluoroproline
A practical application of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is its use as a starting material for the synthesis of 3,3-difluoroproline, a valuable building block in medicinal chemistry.[6]
Experimental Protocol (Deoxofluorination): [6]
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Reaction Setup: In a fume hood, a solution of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate in an anhydrous solvent (e.g., dichloromethane) is prepared in a suitable reaction vessel (e.g., a PFA or FEP flask) under an inert atmosphere (e.g., argon or nitrogen).
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Addition of Fluorinating Agent: The solution is cooled to a low temperature (e.g., -78°C) using a dry ice/acetone bath. A deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST), is added dropwise to the stirred solution.
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Reaction Monitoring: The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period. The progress of the reaction is monitored by TLC or LC-MS.
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Quenching and Work-up: The reaction is carefully quenched by pouring it into a cold saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel to yield the desired 3,3-difluoro derivative.
Diagram of Experimental Workflow:
Caption: Workflow for the deoxofluorination of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate.
Analytical Data
The characterization of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate typically involves a combination of spectroscopic techniques.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), the ethyl group (triplet and quartet), and the pyrrolidine ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and two ester groups), the quaternary carbon of the Boc group, and the carbons of the pyrrolidine ring and the ethyl group. |
| Mass Spectrometry (MS) | A molecular ion peak (or adducts, e.g., [M+H]⁺, [M+Na]⁺) consistent with the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching vibrations of the ketone and the carbamate and ester groups. |
Applications in Drug Discovery and Medicinal Chemistry
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate serves as a valuable starting material for the synthesis of various biologically active molecules. The 3-oxo functionality allows for a range of chemical transformations, including:
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Reduction to the corresponding 3-hydroxy derivative, introducing a new stereocenter.
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Reductive amination to introduce diverse amine functionalities at the 3-position.
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Fluorination , as described above, to create fluorinated proline analogues which can enhance metabolic stability and binding affinity of drug candidates.[6]
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As a scaffold for the construction of more complex heterocyclic systems.
The pyrrolidine scaffold is a key component in a variety of therapeutic agents, including antiviral, anticancer, and central nervous system-targeting drugs. The ability to readily modify the 3-position of the pyrrolidine ring using this starting material provides medicinal chemists with a powerful tool for lead optimization and the development of new chemical entities.
Logical Relationship Diagram:
Caption: Role of Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate in drug discovery.
Safety Information
Based on available safety data sheets, Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate should be handled with care in a laboratory setting.
| Hazard | GHS Pictogram | Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral | GHS07 | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |
| Skin Sensitization | GHS07 | H317: May cause an allergic skin reaction. | P261, P272, P280, P302+P352, P333+P313, P362+P364, P501 |
It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its ready availability and the reactivity of its functional groups provide a convenient entry point to a wide range of substituted pyrrolidine derivatives. This technical guide has summarized its key properties, provided representative experimental protocols for its use, and highlighted its importance in the development of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate | 170123-25-8 [sigmaaldrich.com]
- 3. Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate | 170123-25-8 [sigmaaldrich.com]
- 4. Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate, CasNo.170123-25-8 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 5. 170123-25-8 | Ethyl N-Boc-3-oxopyrrolidine-2-carboxylate | Esters | Ambeed.com [ambeed.com]
- 6. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]
